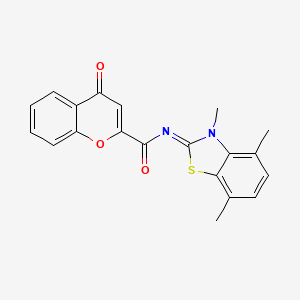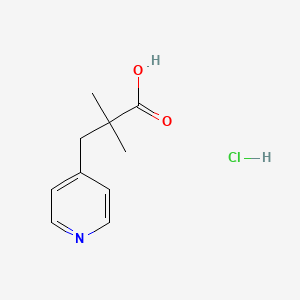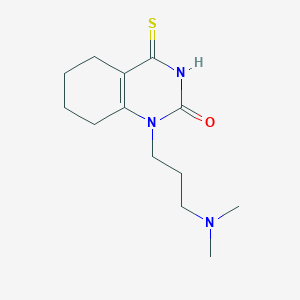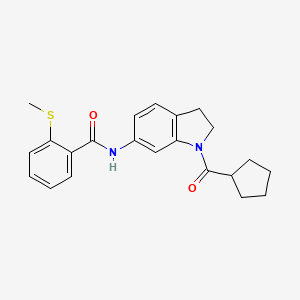![molecular formula C14H17N5O3S B3008800 2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide CAS No. 1189926-79-1](/img/structure/B3008800.png)
2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide” is a complex organic molecule. It contains a total of 53 bonds, including 32 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 4 double bonds, and 11 aromatic bonds. The structure also includes 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 1 twelve-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The molecule contains a variety of bond types, including single, double, and aromatic bonds. The presence of multiple rings, including five-membered, six-membered, nine-membered, and twelve-membered rings, adds to the complexity of the structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
The development of complex organic molecules like "2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide" often involves intricate synthesis and characterization methods. Research has been conducted on various synthesis techniques, highlighting the importance of specific methods in achieving high yields and desired functionalities. For instance, the study by King (2007) describes a high-yielding cyclisation process that could be relevant for constructing similar complex molecules, demonstrating the significance of acyliminium ion cyclisation in organic synthesis (King, 2007).
Structural and Functional Analysis
Understanding the structure and function of complex molecules is crucial for identifying their potential applications. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are commonly used for structural elucidation. The research by Lazareva et al. (2017) on the silylation of N-(2-hydroxyphenyl)acetamide and the resulting heterocycles showcases the application of these techniques in determining the structure and properties of newly synthesized compounds (Lazareva et al., 2017).
Potential Therapeutic Applications
While direct research on "this compound" and its specific applications might not be readily available, studies on related compounds provide insights into potential therapeutic uses. For example, the synthesis and biological evaluation of thiazole derivatives as anticancer agents, as discussed by Evren et al. (2019), highlight the ongoing efforts to discover new treatments for cancer (Evren et al., 2019).
Environmental and Green Chemistry
The application of green chemistry principles in the synthesis of complex organic compounds is an area of growing interest. Research aimed at developing environmentally friendly synthesis methods, such as the work by Reddy et al. (2014), demonstrates the potential for sustainable approaches in the discovery and development of new drugs (Reddy et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of this compound is Janus kinase 2 (JAK2) . JAK2 is a type of protein tyrosine kinase that transmits signals within cells. It plays a crucial role in the signaling pathways of various cytokines and growth factors that are important for blood cell development, inflammation, and immune responses.
Mode of Action
The compound interacts with JAK2 by binding to its active site, thereby inhibiting its kinase activity . This interaction is facilitated by a key H-bond interaction with the side chain of Tyr 931, which improves the compound’s selectivity for JAK family kinases .
Biochemical Pathways
By inhibiting JAK2, the compound disrupts the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis . The disruption of this pathway can lead to a decrease in the production of inflammatory cytokines and growth factors, thereby potentially mitigating inflammatory and proliferative disorders.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammatory and proliferative responses due to the inhibition of JAK2 and the subsequent disruption of the JAK-STAT signaling pathway .
Propiedades
IUPAC Name |
2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-8(2)3-5-17-12(21)11-9(4-6-23-11)19-13(17)16-18(14(19)22)7-10(15)20/h4,6,8H,3,5,7H2,1-2H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBYDQYWRSMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)
![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)
![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)
![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)
![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)
![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
amine](/img/structure/B3008738.png)
